molecular formula C15H28 B1597342 2,2-Dicyclohexylpropane CAS No. 54934-90-6

2,2-Dicyclohexylpropane

Cat. No. B1597342
CAS RN: 54934-90-6
M. Wt: 208.38 g/mol
InChI Key: CCXLOQVMDTWRSP-UHFFFAOYSA-N
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Description

2,2-Dicyclohexylpropane is a cyclic hydrocarbon. It has a molecular formula of C15H28 and an average mass of 208.383 Da . It is also known by other names such as 1,1’- (2,2-Propandiyl)dicyclohexan .


Molecular Structure Analysis

The molecular structure of 2,2-Dicyclohexylpropane consists of two cyclohexane rings attached to a central propane group . This unique structure makes it an interesting compound for study.


Physical And Chemical Properties Analysis

2,2-Dicyclohexylpropane has a molecular weight of 208.3828 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .

Scientific Research Applications

Template Condensation and Macrocyclic Complexes

Research by Tandon et al. (1992) and (2007) explored the use of 2,2-Dicyclohexylpropane in forming macrocyclic complexes with copper salts. These complexes are significant in inorganic chemistry, especially for their structural and electrochemical properties. This demonstrates the compound's role in synthesizing intricate molecular structures with potential applications in various chemical processes (Tandon et al., 1992) (Tandon et al., 2007).

Nuclear Spin Polarization in Photolysis

Tomkiewicz et al. (1972) investigated the role of 2,2-Dicyclohexylpropane in the photolysis of di‐t‐butyl ketone. Their findings revealed that this compound influences nuclear spin polarization, a phenomenon critical in understanding the behavior of molecules under light exposure. This has implications for spectroscopic studies and the understanding of molecular dynamics (Tomkiewicz et al., 1972).

Kinetical Studies in Polymer Science

Dumitriu et al. (1989) conducted kinetical studies on the condensation reactions of 2,2-Dicyclohexylpropane with carboxylated polymers. This research contributes to a deeper understanding of polymer chemistry, particularly in the context of reaction kinetics and the development of new polymeric materials (Dumitriu et al., 1989).

Synthetic Chemistry and Heterocyclic Compounds

Gellis et al. (1997) explored the synthesis of heterocyclic compounds using 2,2-Dicyclohexylpropane. This research is pivotal for the synthesis of complex organic structures, which are fundamental in the development of pharmaceuticals and other organic compounds (Gellis et al., 1997).

Polymerization and Material Science

Masetti et al. (1969) and Moszner et al. (1997) investigated the polymerization of compounds related to 2,2-Dicyclohexylpropane. These studies contribute to the field of material science, particularly in the synthesis and properties of polymers, which have a wide range of industrial and commercial applications (Masetti et al., 1969) (Moszner et al., 1997).

Applications in Analytical Chemistry

The work by Barnsley (1966) and Suhrada & Houk (2002) demonstrates the use of 2,2-Dicyclohexylpropane in analytical chemistry, particularly in the study of metabolic processes and chemical rearrangements. This highlights the compound's importance in understanding chemical reactions and biological metabolisms (Barnsley, 1966) (Suhrada & Houk, 2002).

Safety And Hazards

While specific safety data for 2,2-Dicyclohexylpropane was not found, it’s important to handle all chemicals with care. Use personal protective equipment, avoid inhalation, skin contact, and ingestion, and ensure good ventilation when handling .

properties

IUPAC Name

2-cyclohexylpropan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXLOQVMDTWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203449
Record name 2,2-Dicyclohexylpropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 15.6 deg C; [ChemIDplus]
Record name 2,2-Dicyclohexylpropane
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Product Name

2,2-Dicyclohexylpropane

CAS RN

54934-90-6
Record name 2,2-Dicyclohexylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dicyclohexylpropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KT Serijan, PH Wise - Journal of the American Chemical Society, 1951 - ACS Publications
The synthesis and properties including heats of combustion and viscosities are described for a series of dicyclic alkanes prepared in a purity of 99 mole% or higher. The series, starting …
Number of citations: 73 pubs.acs.org
M Beroza Jr, F Acree Jr - Journal of the Association of Official …, 1964 - academic.oup.com
A new technique that helps determine the chemical structure of organic compounds in microgram amounts utilizes a hot catalyst-containing tube that attaches to the injection port of a …
Number of citations: 29 academic.oup.com
R Arnold-Stanton, DM Lemal - The Journal of Organic Chemistry, 1991 - ACS Publications
Bisphenol A reacted as its disodium salt with tetrafluoroethylene and carbon dioxide followed by dimethyl sulfate to give in high yield a symmetrical dimethyl esterassembled from seven …
Number of citations: 5 pubs.acs.org
RI Asai, FA Gunther, WE Westlake - Residue Reviews/Rückstandsberichte, 1967 - Springer
The reaction gas chromatographic process known as carbon-skeleton chromatography has been developed by Beroza (1962 a and b, 1963) and his co-workers (1963, 1964, 1965, …
Number of citations: 12 link.springer.com
X Xu, JN Jaubert, R Privat… - Industrial & …, 2015 - ACS Publications
Cubic equations of state (EoS) are widely used for the prediction of thermodynamic properties of petroleum fluids containing both well-defined and pseudo-components. Such EoS …
Number of citations: 42 pubs.acs.org
EN Herken, A Celik, M Aslan, N Aydınlık - Journal of medicinal food, 2012 - liebertpub.com
The chemical composition, antimicrobial activity, total phenol content, total antioxidant activity, and total oxidant status of the essential oil from Micromeria congesta Boiss. & Hausskn. ex …
Number of citations: 22 www.liebertpub.com
RI ASAI, FA GUNTHER… - Residue Reviews …, 2012 - books.google.com
The reaction gas chromatographic process known as carbon-skeleton chromatography has been developed by BEROZA (1962 a and b, 1963) and his co-workers (1963, 1964, 1965, …
Number of citations: 0 books.google.com
KT Serijan, IA Goodman, WJ Yankauskas - 1951 - ntrs.nasa.gov
The infrared spectra are presented for 59 dicyclic hydrocarbons consisting of some diphenylalkanes, dicyclohexylalkanes, alkylbiphenyls and alkylbicyclohexyls ranging from C12 …
Number of citations: 2 ntrs.nasa.gov
RC Wilhoit, X Hong, M Frenkel, KR Hall - Densities of Polycyclic …, 1999 - Springer
This document is part of Subvolume F ‘Densities of Polycyclic Hydrocarbons’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures’ of Landolt-Börnstein - Group …
Number of citations: 2 link.springer.com

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